molecular formula C10H12N4O B2481605 2-azido-N-(2,4-dimethylphenyl)acetamide CAS No. 847149-83-1

2-azido-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2481605
CAS No.: 847149-83-1
M. Wt: 204.233
InChI Key: XHMBUYCPDGMHHG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-azido-N-(2,4-dimethylphenyl)acetamide typically involves the reaction of 2,4-dimethylphenylamine with chloroacetyl chloride to form N-(2,4-dimethylphenyl)acetamide. This intermediate is then treated with sodium azide to introduce the azido group, resulting in the formation of this compound . The reaction conditions usually involve the use of organic solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.

Mechanism of Action

The mechanism of action of 2-azido-N-(2,4-dimethylphenyl)acetamide involves its azido group, which can undergo cycloaddition reactions with alkynes to form triazoles. The triazole products formed are stable and can be used to label or modify biomolecules, facilitating the study of molecular interactions and pathways .

Comparison with Similar Compounds

2-azido-N-(2,4-dimethylphenyl)acetamide can be compared with other azido compounds such as this compound and this compound . While these compounds share similar azido functional groups, their unique structural features and reactivity profiles make them suitable for different applications. For example, this compound is particularly useful in click chemistry due to its ability to form stable triazole rings .

Properties

IUPAC Name

2-azido-N-(2,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-7-3-4-9(8(2)5-7)13-10(15)6-12-14-11/h3-5H,6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMBUYCPDGMHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN=[N+]=[N-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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